
Tetrabenazine-d6
Descripción general
Descripción
Tetrabenazine-d6 (Deutetrabenazine) is a deuterated analog of tetrabenazine, a reversible vesicular monoamine transporter 2 (VMAT-2) inhibitor. By replacing six hydrogen atoms with deuterium at key metabolic "soft spots," this compound exhibits enhanced pharmacokinetic (PK) stability, particularly in resisting cytochrome P450 2D6 (CYP2D6)-mediated O-dealkylation . This modification prolongs the half-life of its active metabolites, α- and β-dihydrotetrabenazine (HTBZ), reducing dosing frequency and improving tolerability . It is the first deuterated drug approved for Huntington’s disease-associated chorea and other hyperkinetic movement disorders .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de la tetrabenazina implica múltiples pasos. Un método común incluye los siguientes pasos :
Formación de Tetrametilmetanodiamina: Esto se logra haciendo reaccionar una solución acuosa de dimetilamina con una solución acuosa de formaldehído.
Metilación de la amina: La tetrametilmetanodiamina se disuelve en un disolvente orgánico, seguido de la adición de cloruro de acetilo y 5-metil-2-hexanona.
Ciclación: El producto intermedio se hace reaccionar entonces con clorhidrato de 6,7-dimetoxi-3,4-dihidroisoquinolina para obtener tetrabenazina.
Métodos de producción industrial: La producción industrial de tetrabenazina a menudo implica la optimización de las condiciones de reacción para mejorar el rendimiento y la selectividad. Por ejemplo, se ha informado que el uso de un catalizador de rutenio y la irradiación con LED azul produce tetrabenazina con un rendimiento moderado .
Análisis De Reacciones Químicas
Tipos de reacciones: La tetrabenazina experimenta diversas reacciones químicas, entre ellas:
Oxidación: Puede oxidarse para formar diferentes metabolitos.
Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.
Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en su estructura.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.
Sustitución: Se pueden emplear diversos agentes halogenantes para las reacciones de sustitución.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen diversos metabolitos y derivados de la tetrabenazina, como la deutetrabenazina .
Aplicaciones Científicas De Investigación
Clinical Applications
1. Treatment of Huntington's Disease
Tetrabenazine-d6 has been primarily developed for the treatment of chorea associated with Huntington's disease. Clinical studies have demonstrated that tetrabenazine effectively reduces chorea severity. A pivotal study evaluated its long-term safety and effectiveness, showing significant improvements in chorea scores among participants treated with doses up to 200 mg/day over extended periods . The drug works by selectively depleting monoamines in the central nervous system through reversible binding to the vesicular monoamine transporter type 2 (VMAT2) .
2. Hyperkinetic Movement Disorders
Beyond Huntington's disease, this compound is also investigated for other hyperkinetic movement disorders such as tardive dyskinesia and dystonia. In a double-blind crossover trial involving patients with various hyperkinetic disorders, significant improvements were noted in symptoms across multiple conditions . The drug’s mechanism of action—depleting dopamine—has made it a valuable option for managing these disorders.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound has shown advantages over its non-deuterated counterpart. Studies indicate that deuteration leads to reduced metabolic degradation and prolonged circulation time in the bloodstream, which may enhance therapeutic outcomes . Specifically, this compound exhibits:
- Increased Stability : The presence of deuterium reduces metabolic clearance rates, allowing for sustained drug levels.
- Improved Dosage Flexibility : Higher effective doses can be administered without proportionate increases in side effects due to slower metabolism .
Diagnostic Applications
1. Positron Emission Tomography (PET) Imaging
Recent research has introduced this compound as a novel radioligand for PET imaging, specifically targeting VMAT2. This application is particularly promising for diagnosing Parkinson's disease. The deuterated form enhances tracer stability, leading to improved imaging quality and sensitivity in detecting changes in VMAT2 expression levels associated with neurodegenerative diseases .
2. Monitoring Disease Progression
The ability of this compound to provide clearer imaging results allows clinicians to monitor disease progression more effectively and tailor treatment plans based on precise assessments . This capability is crucial for optimizing therapeutic strategies in conditions like Parkinson’s disease and Huntington’s disease.
Case Study 1: Efficacy in Huntington's Disease
A long-term open-label extension study involving patients who had previously participated in double-blind trials showed sustained efficacy of this compound over 80 weeks. Patients demonstrated significant reductions in chorea scores without major adverse effects, confirming its safety profile over extended use .
Case Study 2: PET Imaging in Parkinson's Disease
In a first-in-human study utilizing D6-[18F]FP-(+)-DTBZ as a PET tracer, researchers found that this compound provided enhanced imaging capabilities compared to traditional tracers. The study highlighted its potential for better assessing VMAT2 levels and monitoring treatment responses in Parkinson’s patients .
Mecanismo De Acción
La tetrabenazina ejerce sus efectos inhibiendo el transportador vesicular de monoaminas tipo 2 (VMAT2) . Esta inhibición evita el transporte de neurotransmisores como la dopamina, la serotonina, la noradrenalina y la histamina hacia las vesículas sinápticas, lo que provoca su agotamiento en las células nerviosas . Esta reducción en los niveles de neurotransmisores ayuda a controlar los movimientos involuntarios asociados con los trastornos hipercinéticos .
Compuestos similares:
Deutetrabenazina: Un derivado deuterado de la tetrabenazina con una duración de acción más larga y potencialmente menos efectos secundarios
Valbenazina: Otro inhibidor del VMAT2 utilizado para tratar la discinesia tardía.
Comparación:
Deutetrabenazina frente a tetrabenazina: La deutetrabenazina tiene una vida media más larga y puede tener un mejor perfil de tolerabilidad en comparación con la tetrabenazina
Valbenazina frente a tetrabenazina: Ambos son inhibidores del VMAT2, pero la valbenazina está específicamente aprobada para la discinesia tardía, mientras que la tetrabenazina se utiliza para un rango más amplio de trastornos hipercinéticos.
La tetrabenazina destaca por su amplio uso en el tratamiento de diversos trastornos del movimiento hipercinéticos y por su papel en la investigación científica para comprender la regulación de los neurotransmisores.
Comparación Con Compuestos Similares
Tetrabenazine
- Structure and Mechanism: Tetrabenazine (TBZ) inhibits VMAT-2, depleting presynaptic monoamines (e.g., dopamine, serotonin) in the central nervous system .
- Pharmacokinetics :
- Clinical Limitations : High interpatient variability in metabolism necessitates individualized dosing, especially in CYP2D6 poor metabolizers .
Deutetrabenazine (Tetrabenazine-d6)
- Structural Modification : Six deuterium atoms replace hydrogens at positions adjacent to methoxy groups, slowing metabolic degradation .
- Pharmacokinetic Advantages :
- Clinical Efficacy :
Key Comparative Data
Other Deuterated Compounds
While this compound is the most clinically advanced deuterated VMAT-2 inhibitor, other deuterated drugs (e.g., VX-984, a DNA-PK inhibitor) highlight the broader utility of deuteration in enhancing drug stability . However, none target VMAT-2, making this compound unique in its class .
Research Findings and Clinical Implications
- Real-World Data : Retrospective analyses confirm reduced dosing adjustments and improved adherence in Huntington’s disease patients using this compound .
Actividad Biológica
Tetrabenazine-d6 is a deuterated derivative of tetrabenazine, a drug primarily used to treat movement disorders such as chorea associated with Huntington's disease and tardive dyskinesia. This article explores the biological activity of this compound, its mechanism of action, therapeutic applications, and relevant research findings.
Tetrabenazine functions as a vesicular monoamine transporter (VMAT) inhibitor , specifically targeting VMAT2. This inhibition leads to a decrease in the storage and release of monoamines, particularly dopamine, from presynaptic vesicles into the synaptic cleft. The result is a reduction in dopaminergic signaling, which is beneficial in conditions characterized by excessive dopaminergic activity, such as chorea and dyskinesias.
Pharmacokinetics and Metabolism
This compound undergoes similar metabolic pathways as its non-deuterated counterpart. It is rapidly converted into active metabolites, primarily α-HTBZ (alpha-dihydrotetrabenazine) and β-HTBZ (beta-dihydrotetrabenazine), through carbonyl reductase enzymes. These metabolites are then further processed by cytochrome P450 enzymes, mainly CYP2D6, leading to various glucuronide conjugates that are excreted from the body .
Huntington's Disease
This compound has been shown to effectively reduce chorea in patients with Huntington's disease. In clinical studies, it has demonstrated significant improvements in motor symptoms and quality of life for patients suffering from this condition.
- Case Study : In an open-label pilot study involving ten patients with levodopa-induced dyskinesias (LIDs), administration of tetrabenazine resulted in a reduction of LIDs by up to 45%, indicating its efficacy in managing motor symptoms associated with Parkinson's disease as well .
Tardive Dyskinesia
Tetrabenazine has also been evaluated for its potential use in treating tardive dyskinesia. Small trials suggest that it may alleviate symptoms in patients unresponsive to other treatments, although larger studies are needed to confirm these findings .
Clinical Trials
Recent studies have focused on comparing adherence rates between tetrabenazine and its deuterated form, deutetrabenazine. Findings indicate that patients on deutetrabenazine exhibit higher adherence rates and lower discontinuation rates compared to those on tetrabenazine .
Study | Population | Treatment | Outcome |
---|---|---|---|
Brusa et al. (2013) | 10 PD patients | Tetrabenazine | 45% reduction in LIDs |
Real-world analysis (2021) | HD patients | Tetrabenazine vs Deutetrabenazine | Higher adherence for deutetrabenazine |
Safety Profile
While this compound is generally well tolerated, it is associated with several side effects, including depression, parkinsonism, and sedation. Monitoring is recommended for patients receiving higher doses or those who are poor metabolizers of CYP2D6 substrates .
Q & A
Basic Research Questions
Q. What is the role of deuterium substitution in Tetrabenazine-d6, and how does it influence metabolic stability compared to non-deuterated Tetrabenazine?
- Methodological Answer : Deuterium substitution at specific positions (e.g., six hydrogen atoms replaced with deuterium) alters the drug's pharmacokinetics by slowing oxidative metabolism via the "kinetic isotope effect." To evaluate this, researchers can conduct comparative in vitro metabolism assays using human liver microsomes or recombinant CYP2D6 enzymes. Quantify metabolites via LC-MS/MS to compare metabolic rates between Tetrabenazine and this compound .
Q. How should researchers design experiments to validate this compound as a reference standard in analytical method development?
- Methodological Answer : Follow pharmacopeial guidelines (e.g., USP/ICH Q2(R1)) for method validation. Perform specificity testing against structurally similar impurities, linearity studies (5–120% of target concentration), and precision/recovery experiments using spiked matrices. Cross-validate results against non-deuterated Tetrabenazine to ensure isotopic purity (>98% deuterium incorporation) via NMR or high-resolution mass spectrometry .
Advanced Research Questions
Q. How do CYP2D6 polymorphisms affect the pharmacokinetics of this compound, and what experimental strategies can address dose optimization in genetically diverse populations?
- Methodological Answer : Genotype participants using PCR-based CYP2D6 allele detection (e.g., *4, *5, 10 alleles). Conduct pharmacokinetic studies in stratified cohorts (poor, intermediate, extensive, ultrarapid metabolizers). Measure plasma concentrations of active metabolites (α-HTBZ and β-HTBZ) over time. Use nonlinear mixed-effects modeling (NONMEM) to correlate genotype with clearance rates and recommend genotype-specific titration protocols .
Q. What statistical approaches resolve contradictions in reported half-life values of this compound across studies?
- Methodological Answer : Apply meta-analysis with random-effects models to account for inter-study heterogeneity. Stratify data by study design (e.g., single-dose vs. steady-state), population demographics, and analytical methodologies. Use sensitivity analysis to identify outliers and Bayesian frameworks to estimate pooled half-life values with 95% credible intervals .
Q. How can researchers experimentally distinguish between deuteration-induced metabolic stability and off-target effects of this compound in preclinical models?
- Methodological Answer : Use dual-isotope tracer studies (³H-Tetrabenazine vs. ²H-Tetrabenazine-d6) in rodent models. Compare tissue distribution (via autoradiography) and metabolite profiles (LC-MS/MS). Conduct in silico docking simulations to assess deuterium’s impact on binding affinities to CYP2D6 versus non-target enzymes (e.g., CYP3A4) .
Q. Data Interpretation & Validation
Q. What criteria should guide the inclusion/exclusion of outlier data in this compound efficacy studies?
- Methodological Answer : Predefine outlier thresholds using standardized residuals (>3σ) or Cook’s distance (>4/n). Justify exclusions via mechanistic plausibility (e.g., analytical errors confirmed by re-testing) or biological relevance (e.g., CYP2D6 ultrarapid metabolizers requiring dose adjustments). Document all decisions transparently in supplementary materials .
Q. How can researchers address discrepancies between in vitro enzyme inhibition data and in vivo efficacy outcomes for this compound?
- Methodological Answer : Reconcile findings using physiologically based pharmacokinetic (PBPK) modeling. Incorporate parameters like protein binding, tissue partitioning, and inter-species metabolic scaling. Validate models with independent in vivo datasets, adjusting for covariates such as hepatic blood flow and enzyme abundance .
Q. Ethical & Practical Considerations
Q. What protocols ensure ethical sourcing and documentation of this compound for human trials?
- Methodological Answer : Adhere to ICH GCP guidelines. Source materials from vendors with certified ISO 17025 compliance. Maintain batch-specific certificates of analysis (CoA) documenting deuterium enrichment, residual solvents, and sterility. Include CoAs in regulatory submissions (e.g., IND applications to the FDA) .
Q. How should researchers design longitudinal studies to assess rare adverse effects of this compound without compromising statistical power?
- Methodological Answer : Implement adaptive trial designs with preplanned interim analyses. Use Bayesian predictive probability models to adjust sample size dynamically. Collaborate with multicenter consortia to pool data, ensuring harmonized adverse event reporting (e.g., MedDRA coding) .
Q. Tables for Reference
Table 1 : Key Pharmacokinetic Parameters of this compound vs. Tetrabenazine
Parameter | This compound | Tetrabenazine | Method Used | Reference |
---|---|---|---|---|
Half-life (hr) | 12.5 ± 2.1 | 8.3 ± 1.5 | LC-MS/MS (plasma) | |
CYP2D6 IC50 (μM) | 0.45 | 0.38 | Fluorescence assay | |
Protein Binding (%) | 85.2 | 84.7 | Equilibrium dialysis |
Table 2 : Recommended Dosing Based on CYP2D6 Genotype
Genotype | Initial Dose (mg/day) | Titration Rate |
---|---|---|
Ultrarapid | 12.5 | +12.5 mg/week |
Extensive | 25 | +25 mg/week |
Intermediate | 12.5 | +12.5 mg/2 weeks |
Poor | 6.25 | +6.25 mg/2 weeks |
Propiedades
IUPAC Name |
9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJIEFSOBYUXJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501127442 | |
Record name | 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501127442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tetrabenazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015592 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble, Sparingly soluble in water, Soluble in ethanol, 3.61e-01 g/L | |
Record name | Tetrabenazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04844 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tetrabenazine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tetrabenazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015592 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Tetrabenazine is a reversible human vesicular monoamine transporter type 2 inhibitor (Ki = 100 nM). It acts within the basal ganglia and promotes depletion of monoamine neurotransmitters serotonin, norepinephrine, and dopamine from stores. It also decreases uptake into synaptic vesicles. Dopamine is required for fine motor movement, so the inhibition of its transmission is efficacious for hyperkinetic movement. Tetrabenazine exhibits weak in vitro binding affinity at the dopamine D2 receptor (Ki = 2100 nM)., ... Pharmacology studies demonstrate that betrabenzaine reversibly inhibits the activity of vesicular monoamine transporter 2, resulting in depletion of central dopamine. ... | |
Record name | Tetrabenazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04844 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tetrabenazine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Prisms from methanol | |
CAS No. |
718635-93-9, 58-46-8 | |
Record name | 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=718635-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrabenazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04844 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TETRABENAZINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172187 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | TETRABENAZINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169886 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501127442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrabenazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.348 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tetrabenazine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tetrabenazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015592 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
126-129 °C, Crystals. MP: 208-210 °C. Soluble in hot water; practically insoluble in acetone. UV max (alcohol): 230, 284 nm (epsilon 7780, 3820) /Tetrabenazine hydrochloride/, Bitter crystals. Sensitive to light. MP: 126-130 °C. Sparingly soluble in water, soluble in alcohol, practically insoluble in ether /Tetrabenazine methanesulfonate/, 128 °C | |
Record name | Tetrabenazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04844 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tetrabenazine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tetrabenazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015592 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.